2-(2-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one
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Overview
Description
2-(2-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazine family. This compound is characterized by the presence of fluorine atoms on both the benzyl and phenyl groups, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzyl chloride with 4-fluorophenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyridazinone compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated pyridazinone oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
2-(2-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one
- 2-(2-bromobenzyl)-6-(4-bromophenyl)pyridazin-3(2H)-one
- 2-(2-methylbenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-one
Uniqueness
The presence of fluorine atoms in 2-(2-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one makes it unique compared to its analogs. Fluorine atoms can significantly alter the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O/c18-14-7-5-12(6-8-14)16-9-10-17(22)21(20-16)11-13-3-1-2-4-15(13)19/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSXECIFCBGMQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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